molecular formula C8H8F3N3O4 B6289922 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid CAS No. 2387597-16-0

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid

Cat. No.: B6289922
CAS No.: 2387597-16-0
M. Wt: 267.16 g/mol
InChI Key: BXNWAPLZYPCMQF-UHFFFAOYSA-N
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Description

This compound is a salt formed between 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol (a bicyclic heterocycle with two hydroxyl groups) and 2,2,2-trifluoroacetic acid (TFA). The pyrrolo[3,4-d]pyrimidine core is a fused ring system containing nitrogen atoms at positions 2, 4, and 7, making it structurally analogous to purine derivatives . The TFA counterion enhances solubility in polar solvents and is commonly used in synthetic intermediates for pharmaceuticals . specifies its CAS number (2387597-16-0) and purity (95%), indicating its use as a reagent in drug discovery or organic synthesis.

Properties

IUPAC Name

1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.C2HF3O2/c10-5-3-1-7-2-4(3)8-6(11)9-5;3-2(4,5)1(6)7/h7H,1-2H2,(H2,8,9,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNWAPLZYPCMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NC(=O)NC2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with N-benzyloxycarbonyl-protected amines, followed by deprotection and subsequent reaction with trifluoroacetic acid . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Reactivity of Hydroxyl Groups

The hydroxyl groups at positions 2 and 4 are primary reaction sites due to their nucleophilic and hydrogen-bonding capabilities:

Reaction TypeConditionsProduct/OutcomeReference
Esterification Acid chlorides, anhydridesFormation of 2,4-diacyl derivatives, enhancing lipophilicity for drug delivery,
Phosphorylation Phosphorylating agents (e.g., POCl₃)Introduction of phosphate groups for nucleotide analog synthesis
Deprotonation Basic media (pH > pKa)Formation of conjugate base, facilitating electrophilic substitution reactions,

The hydroxyl groups exhibit pKa values comparable to phenolic compounds (~9–11) , enabling selective deprotonation under mild alkaline conditions.

Substitution Reactions

The nitrogen-rich pyrrolo-pyrimidine core supports regioselective substitutions:

PositionReagents/ReactionsApplicationsReference
C5 (pyrrole ring) Electrophiles (e.g., alkyl halides)Introduction of alkyl/aryl groups for kinase inhibition (e.g., FAK/Pyk2)
C6/C7 (dihydro) Oxidizing agents (e.g., KMnO₄)Ring oxidation to form pyrrolo[3,4-d]pyrimidine quinones

Substitution at C5 is favored due to electron-rich character from adjacent nitrogen atoms .

Cyclization and Ring-Opening Reactions

The fused bicyclic system undergoes controlled ring modifications:

Reaction TypeConditionsOutcomeReference
Cycloaddition Dienophiles (e.g., maleic anhydride)Formation of tricyclic adducts for enhanced bioactivity
Ring-Opening Strong acids/basesCleavage to yield pyrimidine or pyrrole intermediates for further synthesis

For example, cycloaddition with maleic anhydride produces tricyclic derivatives with improved kinase-binding affinity .

Biological Interactions and Enzymatic Reactions

The compound interacts with enzymes via hydrogen bonding and π-stacking:

Enzyme/ReceptorInteraction MechanismBiological EffectReference
Dipeptidyl peptidase IV Competitive inhibition via hydroxyl groupsRegulation of glucose metabolism (potential antidiabetic use)
FAK/Pyk2 kinases Binding to ATP pocketAntiproliferative and anti-metastatic activity in cancers

The hydroxyl groups form hydrogen bonds with catalytic residues (e.g., Tyr547 in DPP-IV), while the planar core facilitates π-π interactions with kinase ATP pockets .

Comparative Reactivity with Analogues

Reactivity differences between the parent compound and its analogues are notable:

Compound ModificationReactivity TrendExample Reaction
O6-Methylguanine analogue Reduced hydroxyl reactivity due to methylationLower esterification yields vs. parent
Sulfur-containing analogue Enhanced nucleophilicity (thiol vs. hydroxyl)Faster phosphorylation kinetics

Sulfur substitution at position 6 increases nucleophilicity by 10-fold compared to hydroxyl groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that certain pyrrolo[3,4-d]pyrimidines demonstrated selective cytotoxicity against various cancer cell lines by inhibiting specific kinases involved in cancer progression .

Antiviral Properties
The compound has shown potential as an antiviral agent. In vitro studies have demonstrated its effectiveness against viral infections by interfering with viral replication mechanisms. For instance, a study reported that pyrrolo[3,4-d]pyrimidines could inhibit the replication of the hepatitis C virus (HCV) by targeting the NS5B polymerase .

Biochemical Applications

Enzyme Inhibition
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol has been investigated for its role as an enzyme inhibitor. It has been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to potential therapeutic applications in treating bacterial infections and certain cancers .

Bioconjugation
The compound's reactive sites enable it to be used in bioconjugation processes for drug delivery systems. Its ability to form stable conjugates with biomolecules can enhance the specificity and efficacy of therapeutic agents targeting specific cells or tissues .

Material Science

Polymer Synthesis
In material science, derivatives of this compound are being explored for their use in synthesizing novel polymers with enhanced properties. These polymers can exhibit unique thermal and mechanical characteristics suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activityJournal of Medicinal Chemistry
Antiviral propertiesJournal of Medicinal Chemistry
Biochemical ApplicationsEnzyme inhibition (DHFR)
Bioconjugation for drug delivery
Material SciencePolymer synthesis

Case Studies

  • Anticancer Study : A specific derivative of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine was tested against multiple cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development.
  • Antiviral Research : In a controlled laboratory setting, the compound was evaluated for its ability to inhibit HCV replication. The findings suggested that it could serve as a scaffold for developing new antiviral therapies.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as ATR kinase. By inhibiting ATR kinase, the compound disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately inducing cell death in cancer cells . This mechanism makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

  • Pyrrolo[3,4-d]pyrimidine Dihydrochloride ():
    This analog replaces TFA with HCl, forming a dihydrochloride salt. The absence of hydroxyl groups in the core (compared to the diol in the target compound) reduces polarity, impacting solubility and reactivity in aqueous systems.

  • 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol ():
    The benzyl substituent increases lipophilicity, making it more suitable for membrane permeability in drug candidates. However, the lack of a TFA counterion limits its solubility in organic reaction media.

  • Pyrrolo[1,2-c]imidazolium TFA Salts ():
    These compounds feature an imidazole ring fused to pyrrolidine. The TFA counterion aids in stabilizing cationic intermediates during synthesis but lacks the diol functionality critical for hydrogen bonding in the target compound.

Counterion and Physicochemical Properties

Property Target Compound (TFA Salt) Dihydrochloride Salt Benzyl-Substituted Analog
Molecular Weight ~343.2 g/mol (estimated) 197.06 g/mol 243.26 g/mol
Solubility High in polar aprotic solvents Moderate in water Low in water, high in DMSO
Acidity Strong (pKa ~0.23 for TFA ) Moderate (HCl) Neutral
Applications Synthetic intermediate Catalysis, peptide synthesis Antimicrobial precursors

Pharmacological and Industrial Relevance

  • Antimicrobial Activity: Pyrrolo[3,4-d]pyrimidine derivatives serve as precursors for quinolone antibiotics, leveraging their nitrogen-rich core to interact with bacterial DNA gyrase .
  • Kinase Inhibition: Analogs like N2-{4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl}-N4-[2-(propane-2-sulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine () highlight the scaffold’s utility in kinase-targeted therapies.
  • TFA’s Role : The TFA counterion improves solubility during solid-phase peptide synthesis (SPPS) and facilitates purification .

Biological Activity

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol; 2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[3,4-d]pyrimidine core structure with a trifluoroacetic acid moiety. Its molecular formula is C6H7N32HClC_6H_7N_3\cdot 2HCl with a molecular weight of approximately 194.06 g/mol. The trifluoromethyl group enhances its pharmacological properties by improving metabolic stability and modulating biological activity .

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit potent antitumor activity. For instance, studies have shown that modifications to the pyrrolo structure can lead to compounds that inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Table 1: Summary of Antitumor Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A54910Apoptosis
MCF-715Cell Cycle Arrest
HeLa8Inhibition of DNA Synthesis

Antiviral Activity

The compound has also been investigated for its antiviral properties. Specifically, it has shown efficacy against certain viral strains by inhibiting viral replication. The presence of the trifluoromethyl group has been linked to enhanced interaction with viral proteins .

Case Study: Antiviral Efficacy
In a recent study examining the antiviral effects against influenza virus, the compound demonstrated a significant reduction in viral load in treated cells compared to controls. The mechanism was attributed to interference with viral entry and replication processes .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. For example, compounds similar to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Table 2: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Reference
CDK220
HIV Reverse Transcriptase12
Dipeptidyl Peptidase IV (DPP-IV)15

Safety and Toxicity

While exploring the biological activities, it is essential to consider the safety profile of the compound. Preliminary toxicity studies indicate that while there are some irritant properties associated with the compound (e.g., skin irritation), no severe toxicological effects have been reported at therapeutic doses .

Safety Profile Overview

  • Acute Toxicity : Category 4 (harmful if swallowed)
  • Eye Irritation : Category 2 (causes serious eye irritation)
  • Skin Irritation : Category 2 (causes skin irritation) .

Q & A

Q. What are the optimal synthetic routes for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol derivatives, and how can reaction conditions be standardized?

Methodological Answer: Synthetic routes often involve multi-step reactions, including cyclization and functionalization. For example, analogous pyrrolo[3,4-d]pyrimidine derivatives are synthesized via amide coupling (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine as an activating agent) followed by purification via silica gel chromatography . Key parameters include:

  • Solvent selection : Anhydrous DMF or THF for moisture-sensitive steps.
  • Temperature control : Reactions typically proceed at 0–25°C to avoid side products.
  • Catalysts : N-Methylmorpholine is used for pH adjustment during amide bond formation .
    Table 1 : Example reaction conditions from analogous syntheses:
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Cyclization2-Chloro-4,6-dimethoxy-1,3,5-triazine, DMF63–95%94–97%
PurificationSilica gel chromatography (EtOAc/hexane)≥98%

Q. How can NMR spectroscopy and LCMS be utilized to confirm the structural integrity of the compound?

Methodological Answer:

  • 1H NMR : Focus on characteristic shifts for pyrrolo[3,4-d]pyrimidine protons (e.g., aromatic protons at δ 7.5–8.5 ppm and diol OH groups at δ 11.5–13.5 ppm). For example, in related compounds, methyl groups on the pyrrolo ring appear at δ 2.5–2.6 ppm .
  • 13C NMR : Confirm carbonyl carbons (C=O at ~160–170 ppm) and trifluoroacetic acid (TFA) counterion signals (~175 ppm for COOH) .
  • LCMS : Use ESI+ mode to detect [M+H]+ ions. For example, a derivative with M+1 = 311.1 was validated via LCMS with 94.77% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in yield and purity when scaling up synthesis of the compound?

Methodological Answer:

  • Contradiction Analysis : Lower yields at larger scales often result from inefficient mixing or exothermic reactions. For example, scaling amide couplings requires precise stoichiometric ratios and slow reagent addition to prevent overheating .
  • Purity Optimization : Use preparative HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate high-purity fractions. TFA in the mobile phase enhances peak resolution .
  • Case Study : A 95% yield at small scale dropped to 75% at pilot scale due to incomplete cyclization. Adjusting reaction time from 2 to 6 hours restored yield .

Q. What strategies are effective in studying the hydrogen bonding network influenced by the diol groups, and how does TFA affect solubility?

Methodological Answer:

  • Hydrogen Bonding : Use X-ray crystallography or DFT calculations to map interactions. For example, diol groups in pyrrolo[3,4-d]pyrimidines form intramolecular H-bonds with pyrimidine N atoms, stabilizing the planar structure .
  • TFA Solubility Effects : TFA increases aqueous solubility via protonation of basic nitrogen atoms. However, it may destabilize the compound under basic conditions. Test solubility in buffered solutions (e.g., pH 6.5 ammonium acetate buffer) to mimic physiological conditions .

Q. How can researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Data Validation : Replicate assays using standardized protocols (e.g., fixed incubation times and cell lines). For example, discrepancies in IC50 values for pyrrolo[3,4-d]pyrimidine derivatives were resolved by controlling DMSO concentration (<1% v/v) .
  • SAR Refinement : Introduce substituents at the 6-position (e.g., chloropyridinyl groups) to modulate steric effects. Derivatives with bulkier groups showed improved target binding but reduced solubility .

Q. What advanced computational methods are suitable for predicting the compound’s stability under varying pH conditions?

Methodological Answer:

  • pKa Prediction : Use software like MarvinSuite or ACD/pKa to estimate ionization states. The diol groups (pKa ~9–11) and TFA (pKa ~0.3) dominate pH-dependent behavior .
  • Degradation Pathways : Molecular dynamics simulations can model hydrolysis of the pyrrolo ring under acidic conditions. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) is recommended .

Q. How can isotopic labeling (e.g., ²H, ¹³C) be applied to study metabolic pathways of the compound?

Methodological Answer:

  • Synthesis of Labeled Derivatives : Incorporate ¹³C at the pyrimidine C2 position via cyclization with ¹³C-labeled urea. Yields of 70–85% have been reported for analogous compounds .
  • Tracing Metabolites : Use LC-MS/MS with MRM (multiple reaction monitoring) to detect labeled fragments. For example, ²H-labeled TFA can distinguish parent compound degradation from metabolite formation .

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